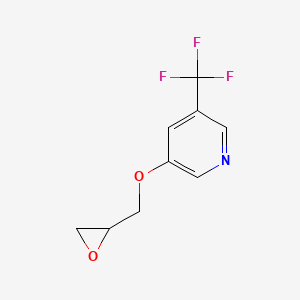

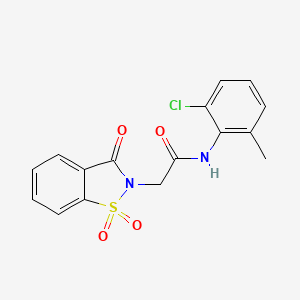

3-(Oxiran-2-ylmethoxy)-5-(trifluoromethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

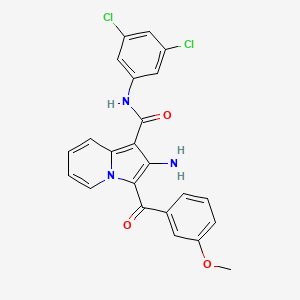

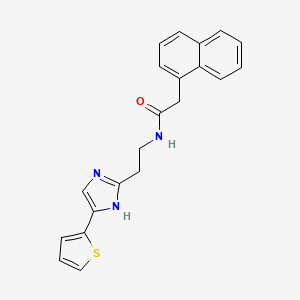

3-(Oxiran-2-ylmethoxy)-5-(trifluoromethyl)pyridine, also known as EPZ015666, is a small molecule inhibitor that selectively targets the histone methyltransferase EZH2. EZH2 is an enzyme that plays a crucial role in the regulation of gene expression through the addition of methyl groups to histone proteins. Overexpression of EZH2 has been linked to several types of cancer, making it an attractive target for cancer therapy.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research in synthesis and structural analysis of compounds related to "3-(Oxiran-2-ylmethoxy)-5-(trifluoromethyl)pyridine" has been conducted to understand their chemical properties and potential applications. For example, studies on the synthesis, spectra, and X-ray crystallography of various pyridine derivatives have contributed to the development of new chemical entities with potential applications in material science and catalysis (Warad et al., 2018). Similarly, novel metal complexes and ferromagnets have been synthesized using 2-pyridyl oximes, indicating the versatility of pyridine derivatives in constructing materials with unique magnetic properties (Dimakopoulou et al., 2022).

Catalysis and Material Science

Pyridine derivatives have been utilized in catalysis and material science, demonstrating the utility of such compounds in facilitating chemical reactions and developing new materials. For instance, the electrochemical reduction of CO2 catalyzed by Re(pyridine-oxazoline)(CO)3Cl complexes highlights the role of pyridine-based ligands in environmental chemistry and sustainable technologies (Nganga et al., 2017).

Organic Electronics and Photonics

The development of organic electronics and photonics is another area where pyridine and its derivatives find significant application. Research on universal electron-transporting/exciton-blocking materials for use in organic light-emitting diodes (OLEDs) showcases the potential of pyridine-containing compounds in improving the performance and efficiency of electronic devices (Shih et al., 2015).

Propriétés

IUPAC Name |

3-(oxiran-2-ylmethoxy)-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-9(11,12)6-1-7(3-13-2-6)14-4-8-5-15-8/h1-3,8H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBIONBGDKUYPOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CN=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Oxiran-2-ylmethoxy)-5-(trifluoromethyl)pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B2713344.png)

![N-[(3-Chloro-2-fluorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2713348.png)

![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2713350.png)

![3-Azidotricyclo[2.2.1.02,6]heptane](/img/structure/B2713358.png)

![(E)-4-((4-methoxyphenyl)sulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2713360.png)